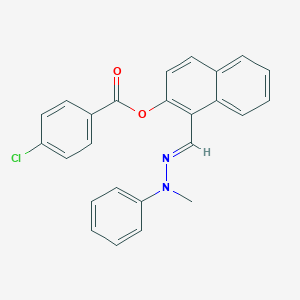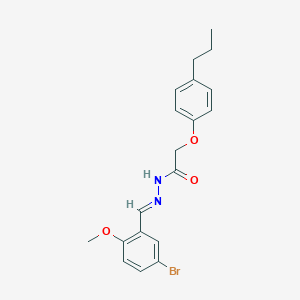![molecular formula C21H24N2O4 B386602 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide](/img/structure/B386602.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzodioxole moiety and a pentylphenoxy group, suggests potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(4-pentylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
“N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzodioxole and pentylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrazines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pentylphenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenoxy)acetohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-ethylphenoxy)acetohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-propylphenoxy)acetohydrazide
Uniqueness
The unique combination of the benzodioxole and pentylphenoxy groups in “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” distinguishes it from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4g/mol |
IUPAC 名称 |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-3-4-5-16-6-9-18(10-7-16)25-14-21(24)23-22-13-17-8-11-19-20(12-17)27-15-26-19/h6-13H,2-5,14-15H2,1H3,(H,23,24)/b22-13+ |
InChI 键 |
XIQPWVXOLMRBGD-LPYMAVHISA-N |
手性 SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B386522.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B386523.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B386526.png)
![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)

![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B386534.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)
![6-bromo-2-(2-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B386537.png)



![N'-[1-(3-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B386545.png)
